2,6-Diazaspiro[3.3]heptane dihydrochloride
Overview
Description
2,6-Diazaspiro[3.3]heptane dihydrochloride is a chemical compound with the molecular formula C5H12Cl2N2. It is a spirocyclic compound, meaning it contains a spiro-connected ring system. This compound is of interest in various fields of scientific research due to its unique structure and properties .
Biochemical Analysis
Biochemical Properties
2,6-Diazaspiro[3.3]heptane dihydrochloride plays a significant role in biochemical reactions, particularly as a building block in the synthesis of complex molecules. It interacts with various enzymes and proteins, influencing their activity. For instance, it has been noted to interact with PD-1/PD-L1 inhibitors, which are crucial in cancer treatment . The nature of these interactions often involves binding to active sites or altering the conformation of the target biomolecules, thereby modulating their function.
Cellular Effects
The effects of this compound on cells are multifaceted. It influences cell signaling pathways, gene expression, and cellular metabolism. For example, its interaction with Janus kinases (JAKs) can modulate immune responses and inflammation . This compound can also affect the expression of genes involved in cell cycle regulation and apoptosis, thereby impacting cell proliferation and survival.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, either inhibiting or activating enzymes. For instance, its role as a PD-1/PD-L1 inhibitor involves binding to these proteins and preventing their interaction, which is crucial in immune checkpoint regulation . Additionally, it can induce changes in gene expression by interacting with transcription factors or other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Its stability and degradation are important factors to consider. Studies have shown that it remains stable under inert atmosphere and at low temperatures . Long-term exposure to this compound can lead to sustained changes in cellular function, including alterations in metabolic activity and gene expression.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit therapeutic effects, such as modulating immune responses or inhibiting tumor growth. At higher doses, it can cause toxic or adverse effects, including cellular toxicity and organ damage . Understanding the dosage thresholds is crucial for its safe and effective use in therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. These interactions can affect metabolic flux and the levels of metabolites, thereby influencing overall metabolic homeostasis .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine its localization and accumulation in different cellular compartments. For instance, it may be transported into cells via specific membrane transporters and subsequently distributed to target organelles .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization can influence its interactions with other biomolecules and its overall biochemical activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Diazaspiro[3.3]heptane dihydrochloride typically involves the reaction of appropriate amines with cyclic ketones under controlled conditions. One common method involves the cyclization of 1,3-diaminopropane with formaldehyde, followed by hydrochloric acid treatment to yield the dihydrochloride salt .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet demand. These methods often involve continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized for temperature, pressure, and reactant concentrations to maximize efficiency .
Chemical Reactions Analysis
Types of Reactions
2,6-Diazaspiro[3.3]heptane dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the chlorine atoms can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or other strong bases in aqueous or alcoholic solutions.
Major Products Formed
Oxidation: The major products are typically the corresponding N-oxides.
Reduction: The major products are the reduced amine derivatives.
Substitution: The major products depend on the nucleophile used but can include various substituted amines.
Scientific Research Applications
2,6-Diazaspiro[3.3]heptane dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It serves as a ligand in the study of enzyme mechanisms and protein interactions.
Medicine: It is investigated for its potential use in drug development, particularly as a scaffold for designing new pharmaceuticals.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2,6-Diazaspiro[3.3]heptane dihydrochloride involves its interaction with specific molecular targets. In biological systems, it can act as an inhibitor or activator of enzymes by binding to their active sites. The spirocyclic structure allows it to fit into unique binding pockets, making it a valuable tool in drug design and enzyme studies .
Comparison with Similar Compounds
Similar Compounds
2-Methyl-2,6-diazaspiro[3.3]heptane dihydrochloride: Similar in structure but with a methyl group substitution.
2,6-Diazaspiro[3.3]heptane: The base compound without the dihydrochloride salt
Uniqueness
2,6-Diazaspiro[3.3]heptane dihydrochloride is unique due to its spirocyclic structure, which imparts specific chemical and biological properties not found in linear or other cyclic compounds. This uniqueness makes it particularly useful in the design of new molecules for various applications .
Properties
IUPAC Name |
2,6-diazaspiro[3.3]heptane;dihydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N2.2ClH/c1-5(2-6-1)3-7-4-5;;/h6-7H,1-4H2;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMCUPVMHIURPKM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2(CN1)CNC2.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12Cl2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80679733 | |
Record name | 2,6-Diazaspiro[3.3]heptane--hydrogen chloride (1/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80679733 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1184963-68-5 | |
Record name | 2,6-Diazaspiro[3.3]heptane--hydrogen chloride (1/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80679733 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.